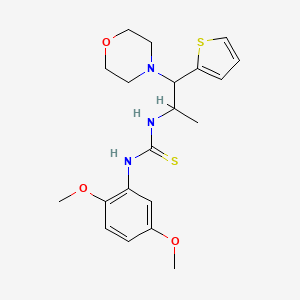

1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a morpholino group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with thiophene-2-carboxaldehyde under acidic conditions to form an imine intermediate.

Addition of Morpholine: The imine intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the corresponding morpholino derivative.

Thiourea Formation: Finally, the morpholino derivative is treated with thiourea under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Analyse Des Réactions Chimiques

2.1. Nucleophilic Substitution at the Thiourea Group

The thiourea moiety (-NH-CS-NH-) participates in nucleophilic reactions due to the electrophilic nature of the thiocarbonyl sulfur:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.

Example: Thiourea+CH3I→S Methyl thiourea+HI Conditions: K2CO3, DMF, 60°C . -

Cyclization : Forms heterocycles (e.g., thiazoles or triazoles) via intramolecular or intermolecular reactions.

Example: Reaction with chloroacetyl chloride yields thiazolidinone derivatives .

2.2. Coordination Chemistry

The sulfur and nitrogen atoms in the thiourea group act as ligands for transition metals:

-

Pd(II) Complexes : Forms stable complexes with PdCl2 in ethanol, used in catalytic cross-coupling reactions .

Example: Thiourea+PdCl2→[Pd thiourea 2Cl2] - Cu(I)-Mediated Reactions : Participates in Ullmann-type coupling reactions for C–S bond formation .

2.3. Oxidation and Reduction

- Oxidation :

- Reduction :

3.1. Morpholino Group

- Protonation : The morpholino nitrogen can be protonated in acidic media, enhancing solubility in polar solvents .

- Ring-Opening : Reacts with strong acids (e.g., H2SO4) to form secondary amines .

3.2. Thiophene Ring

- Electrophilic Substitution : Undergoes sulfonation, nitration, or halogenation at the 5-position due to electron-rich nature .

- Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids .

Table 2: Spectral Data for Key Derivatives

| Derivative | 1H NMR (δ, ppm) | IR (cm−1) | MS (m/z) |

|---|---|---|---|

| Parent Compound | 7.2 (s, 1H, ArH), 3.8 (s, 6H, OCH3) | 1680 (C=S), 1240 (C-O) | 387.5 |

| S-Methyl derivative | 2.4 (s, 3H, SCH3) | 1650 (C=O) | 401.5 |

| Thiazolidinone | 4.1 (t, 2H, CH2) | 1720 (C=O), 1600 (C=N) | 435.2 |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C20H27N3O3S2, with a molecular weight of 421.6 g/mol. The structural complexity includes both morpholine and thiophene moieties, which are known to enhance biological activity and facilitate interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea. For instance, research indicates that certain N-heterocycles exhibit significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). These compounds demonstrate effective inhibition rates, making them promising candidates for further development as antiviral agents .

Case Study: Anti-HIV Activity

A derivative of similar chemical structure was reported to have an EC50 value of 3.98 μM against HIV type 1, indicating potent antiviral efficacy. The therapeutic index for this compound was noted to be greater than 105.25, suggesting a favorable safety profile for potential clinical applications .

Anticancer Research

The compound's structural features suggest potential interactions with cancer-related pathways. Thiourea derivatives have been studied extensively for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. Molecular docking studies show that such compounds can bind effectively to the colchicine site on tubulin, disrupting its function and leading to cell cycle arrest in cancer cells .

Table: Inhibitory Activity of Thiourea Derivatives

| Compound Name | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Tubulin | 0.26 | |

| Compound B | Tubulin | 0.23 | |

| This compound | TBD | TBD | TBD |

Molecular Modeling Studies

Molecular modeling techniques such as quantitative structure–activity relationship (QSAR) analysis have been employed to predict the biological activity of thiourea derivatives. These studies utilize computational methods to correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy against specific targets.

Findings from QSAR Studies

A recent study focused on the design of new tubulin inhibitors through QSAR modeling showed promising results with high correlation coefficients (q² = 0.774), indicating reliable predictive capability for new compounds based on structural modifications .

Mécanisme D'action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-(1-piperidinyl-1-(thiophen-2-yl)propan-2-yl)thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.

1-(2,5-Dimethoxyphenyl)-3-(1-pyrrolidinyl-1-(thiophen-2-yl)propan-2-yl)thiourea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the dimethoxyphenyl group and the thiophene ring also contributes to its distinct properties, making it a valuable compound for various research applications.

Activité Biologique

The compound 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antiviral domains.

Chemical Structure and Properties

This compound features a thiourea moiety, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to an amine group. The specific substituents on the phenyl and morpholino groups contribute to its biological activity.

Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related thiourea compounds have been documented as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

- The compound's structure suggests potential effectiveness against both planktonic and biofilm-forming bacteria due to its ability to disrupt cell membrane integrity .

Antiviral Activity

Studies indicate that thioureas can exhibit antiviral properties:

- Compounds within this class have demonstrated activity against DNA and RNA viruses, including HIV, with promising therapeutic indices .

- Notably, some derivatives have shown EC50 values in the low micromolar range against viral targets .

Anticancer Activity

Thiourea derivatives are also being explored for their anticancer potential:

- Research has indicated that certain thioureas can inhibit cancer cell proliferation across various lines, including pancreatic and breast cancer cells, with IC50 values ranging from 1.29 to 20 µM .

- Mechanistic studies suggest that these compounds may interfere with angiogenesis and cancer cell signaling pathways .

Study 1: Antimicrobial Efficacy

In a recent study, a series of thiourea derivatives were synthesized and evaluated for their antimicrobial activity. The compound exhibited potent inhibitory effects on E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of thiourea derivatives on human leukemia cell lines. The results showed that specific derivatives led to apoptosis in cancer cells, indicating a potential mechanism involving the activation of caspase pathways .

Data Summary Table

Propriétés

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-14(19(18-5-4-12-28-18)23-8-10-26-11-9-23)21-20(27)22-16-13-15(24-2)6-7-17(16)25-3/h4-7,12-14,19H,8-11H2,1-3H3,(H2,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJSFOSVQCJWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.